3-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
3-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that features a benzoxazole core, a pyrrolidine ring, and an oxane substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzoxazole core, followed by the introduction of the pyrrolidine ring and the oxane substituent. Common reagents used in these steps include various sulfonyl chlorides, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-19-15-10-14(2-3-16(15)25-17(19)21)26(22,23)18-12-4-7-20(11-12)13-5-8-24-9-6-13/h2-3,10,12-13,18H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWAFIPNRCMABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CCN(C3)C4CCOCC4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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